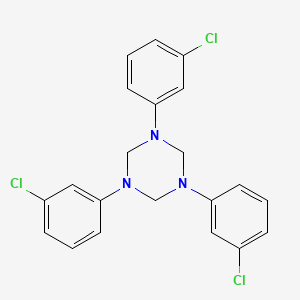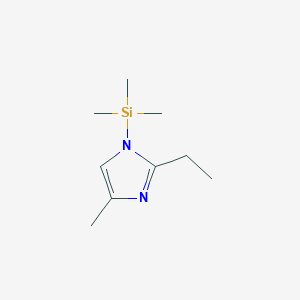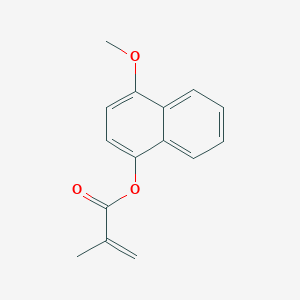![molecular formula C17H24O6Sn B14314305 [(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane CAS No. 113962-22-4](/img/structure/B14314305.png)
[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane is an organotin compound characterized by the presence of a tin atom bonded to a 4-methylphenyl group and three propanoyloxy groups. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane typically involves the reaction of a 4-methylbenzyl halide with a stannane precursor under specific conditions. One common method is the nucleophilic substitution reaction where the halide is replaced by the stannane group. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the stannane to lower oxidation states.
Substitution: Nucleophilic substitution reactions are common, where the stannane group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while substitution reactions can produce a variety of organotin derivatives.
科学的研究の応用
[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of [(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane involves its interaction with molecular targets through the tin atom. The compound can form coordination complexes with various ligands, influencing its reactivity and biological activity. The pathways involved may include the formation of reactive intermediates that interact with cellular components.
類似化合物との比較
[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane can be compared with other organotin compounds, such as:
Triphenyltin chloride: Known for its use as a pesticide and antifouling agent.
Tributyltin oxide: Used as a biocide in marine paints.
Tetraethyltin: Employed in organic synthesis as a reagent.
特性
CAS番号 |
113962-22-4 |
|---|---|
分子式 |
C17H24O6Sn |
分子量 |
443.1 g/mol |
IUPAC名 |
[(4-methylphenyl)methyl-di(propanoyloxy)stannyl] propanoate |
InChI |
InChI=1S/C8H9.3C3H6O2.Sn/c1-7-3-5-8(2)6-4-7;3*1-2-3(4)5;/h3-6H,1H2,2H3;3*2H2,1H3,(H,4,5);/q;;;;+3/p-3 |
InChIキー |
ILEHPCCQISCCNT-UHFFFAOYSA-K |
正規SMILES |
CCC(=O)O[Sn](CC1=CC=C(C=C1)C)(OC(=O)CC)OC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde](/img/structure/B14314222.png)
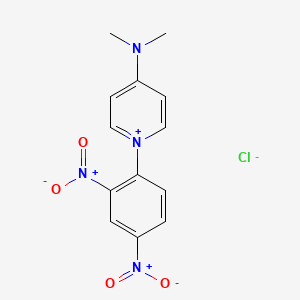

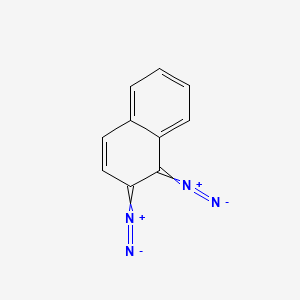
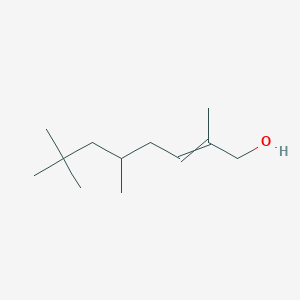
![(3S,5R,7S)-16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-5-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14314249.png)
![5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one](/img/structure/B14314251.png)
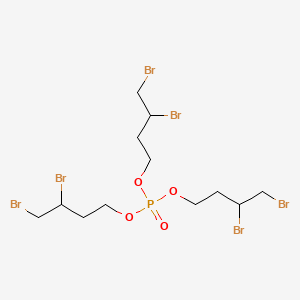
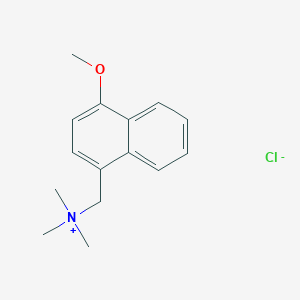

![9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14314298.png)
